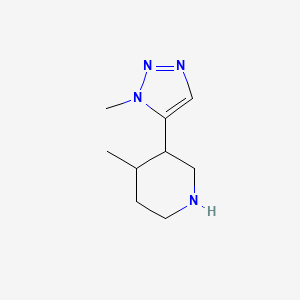
4-Methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a heterocyclic compound that features both a piperidine ring and a triazole ring The presence of these two rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves the formation of the triazole ring followed by its attachment to the piperidine ring. One common method is the “click chemistry” approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity.
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an azide with an alkyne in the presence of a copper(I) catalyst. The reaction is typically carried out in an aqueous medium at room temperature.
Attachment to Piperidine: The triazole ring is then attached to the piperidine ring through a nucleophilic substitution reaction. This step may involve the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, making it more nucleophilic.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). This reaction typically affects the piperidine ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). This can lead to the saturation of double bonds within the triazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), Sodium hydride (NaH)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated triazole derivatives
Substitution: Halogenated piperidine derivatives
Scientific Research Applications
4-Methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry for the formation of stable and bioorthogonal linkages.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and protein interactions due to its stable triazole ring.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutics.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their activity.
Molecular Targets and Pathways
Metalloenzymes: The triazole ring can chelate metal ions, inhibiting the activity of metalloenzymes such as carbonic anhydrase.
Receptors: The piperidine ring can bind to neurotransmitter receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,3-triazole: A simpler triazole compound that lacks the piperidine ring.
4-Methyl-1H-1,2,3-triazole: Similar to the compound but without the piperidine ring.
1-Benzyl-1H-1,2,3-triazole: Contains a benzyl group instead of a piperidine ring.
Uniqueness
4-Methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is unique due to the combination of the piperidine and triazole rings. This dual-ring structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-methyl-3-(3-methyltriazol-4-yl)piperidine |
InChI |
InChI=1S/C9H16N4/c1-7-3-4-10-5-8(7)9-6-11-12-13(9)2/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
XNXYMKZLBXSOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1C2=CN=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Diethylamino)ethyl][1-(thiophen-2-YL)ethyl]amine](/img/structure/B13261739.png)
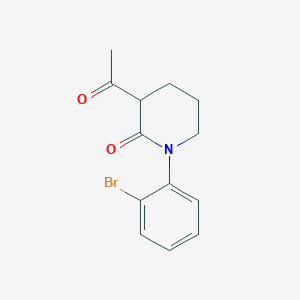

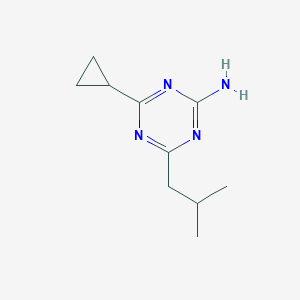
![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B13261764.png)
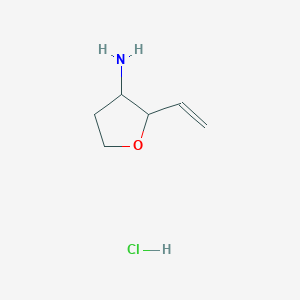
amine](/img/structure/B13261777.png)

![4-[(5-Methylheptan-3-yl)amino]pentan-1-ol](/img/structure/B13261802.png)


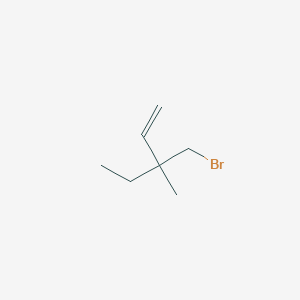

![6-Amino-N,N-dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B13261834.png)
